ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1630096-68-2
VCID: VC2732729
InChI: InChI=1S/C9H13N3O2.ClH/c1-2-14-9(13)8-6-3-4-10-5-7(6)11-12-8;/h10H,2-5H2,1H3,(H,11,12);1H
SMILES: CCOC(=O)C1=NNC2=C1CCNC2.Cl
Molecular Formula: C9H14ClN3O2
Molecular Weight: 231.68 g/mol

ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride

CAS No.: 1630096-68-2

Cat. No.: VC2732729

Molecular Formula: C9H14ClN3O2

Molecular Weight: 231.68 g/mol

* For research use only. Not for human or veterinary use.

ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride - 1630096-68-2

Specification

CAS No. 1630096-68-2
Molecular Formula C9H14ClN3O2
Molecular Weight 231.68 g/mol
IUPAC Name ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H13N3O2.ClH/c1-2-14-9(13)8-6-3-4-10-5-7(6)11-12-8;/h10H,2-5H2,1H3,(H,11,12);1H
Standard InChI Key WPZAPHVLDNDOFZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NNC2=C1CCNC2.Cl
Canonical SMILES CCOC(=O)C1=NNC2=C1CCNC2.Cl

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride features a distinctive structural architecture with a pyrazolo-pyridine scaffold. This compound contains a pyrazole ring fused with a partially hydrogenated pyridine structure, along with a carboxylate functional group at the 3-position of the pyrazole ring. The hydrochloride salt form enhances its solubility and stability characteristics for various applications.

The compound is officially identified by the following parameters:

ParameterValue
Molecular FormulaC9H14ClN3O2
Molecular Weight231.68 g/mol
CAS Number1171539-58-4
Physical StateSolid

Structural Features and Chemical Properties

The structure of ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride is characterized by several key features:

  • A pyrazolo[3,4-c]pyridine core system

  • Complete hydrogenation of the pyridine ring (4H,5H,6H,7H)

  • An ethyl carboxylate group at the 3-position

  • Hydrochloride salt formation at one of the nitrogen atoms

This molecular arrangement provides unique chemical properties relevant to its potential applications. The hydrochloride form significantly enhances solubility in polar solvents compared to the free base form, making it more suitable for biological testing and pharmaceutical formulations .

Synthesis Methodologies

Comparison with Synthesis of Related Compounds

Synthesis methods for structurally similar pyrazolo-pyridines often employ one of the following approaches:

  • Condensation reactions involving dienamines with appropriate amine-containing compounds

  • Cyclization of precursors containing both pyrazole and pyridine components

  • One-pot telescoped processes starting from simple precursors like N-acetylglycine

For instance, the synthesis of pyrazolo[4,3-c]pyridine derivatives involves the condensation of dienamine with various amines containing sulfonamide fragments. This reaction is typically conducted under reflux conditions in methanol for approximately one hour, yielding the target products in yields ranging from 72% to 88% . Similar approaches might be applicable to the synthesis of ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride with appropriate modifications.

Structural FeatureImpact on Activity
Pyrazole-pyridine fusion patternDetermines binding affinity to target proteins
Substituents on the pyrazole ringAffects potency and selectivity
Saturation level of the pyridine ringInfluences conformational flexibility and binding properties
Salt formEnhances solubility and bioavailability

Research on similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, has revealed their potential as tropomyosin receptor kinase (TRK) inhibitors with IC50 values in the nanomolar range . For example, compound C03 from this class demonstrated an IC50 value of 56 nM against TRKA and showed antiproliferative activity against the Km-12 cell line with an IC50 value of 0.304 μM .

Analytical Characterization

Spectroscopic Analysis

Spectroscopic techniques play a crucial role in characterizing and confirming the structure of ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural elucidation, as demonstrated by available data for related compounds .

For the non-hydrogenated analog ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS: 1053656-33-9), 1H NMR analysis provides characteristic signals that help identify the core structure . Similar patterns would be expected for ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride, with additional signals corresponding to the hydrogenated pyridine ring.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and related techniques are essential for assessing the purity and identity of ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride. These methods allow for:

  • Quantitative determination of purity

  • Separation from potential synthesis by-products

  • Quality control during production processes

  • Stability assessment under various conditions

Comparative Analysis with Structurally Related Compounds

Structural Variations

Several structurally related compounds provide context for understanding ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride:

CompoundKey Structural DifferencesCAS Number
Ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochlorideContains an additional methyl group and different pyrazole-pyridine fusion patternNot specified in search results
Ethyl 2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochlorideMethyl at 2-position with different fusion pattern1706431-75-5
Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylateNon-hydrogenated pyridine ring and non-salt form1053656-33-9

These structural variations can significantly impact the compounds' physicochemical properties and biological activities .

Functional Implications of Structural Differences

The positional isomerism and substitution patterns observed in these related compounds lead to different:

  • Electronic distributions

  • Conformational preferences

  • Binding affinities to biological targets

  • Physicochemical properties

For instance, ethyl 2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride exhibits diverse biological activities and shows potential for applications in medicinal chemistry. This suggests that ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride might also possess significant pharmacological properties worthy of investigation.

Research Applications and Future Directions

Current Research Status

While specific research on ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride appears limited in the current literature, the compound belongs to a class with significant research interest. Pyrazolo-pyridine derivatives have been investigated for various applications, including:

  • Development of kinase inhibitors for cancer treatment

  • Creation of enzyme inhibitors such as carbonic anhydrase inhibitors

  • Exploration as antimicrobial agents

  • Investigation as anticonvulsant compounds

Future Research Opportunities

The structural features of ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride suggest several promising directions for future research:

  • Detailed structure-activity relationship studies to identify optimal substitution patterns

  • Investigation of specific biological targets and mechanisms of action

  • Development of improved synthetic routes for more efficient production

  • Exploration of potential applications in combination with other bioactive compounds

Further investigation into this compound's plasma stability and interaction with cytochrome P450 isoforms would also provide valuable insights into its potential as a drug candidate.

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